molecular formula C45H57NO14 B3026114 (alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester

(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester

Cat. No.: B3026114
M. Wt: 845.0 g/mol
InChI Key: BMQGVNUXMIRLCK-MOAUBYJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cabazitaxel-d9 is a deuterated form of cabazitaxel, a second-generation taxane used primarily in the treatment of metastatic castration-resistant prostate cancer. Cabazitaxel-d9 is a microtubule inhibitor that stabilizes microtubules and induces tumor cell death. It is synthesized from 10-deacetylbaccatin III, a compound isolated from the yew tree .

Mechanism of Action

Target of Action

Cabazitaxel-d9, also known as Jevtana, primarily targets microtubules in cancer cells . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cellular processes such as mitosis .

Mode of Action

Cabazitaxel-d9 interacts with its targets by binding to the beta-tubulin subunit of microtubules . This binding promotes microtubule polymerization while simultaneously inhibiting their disassembly . The result is the stabilization of microtubules, which prevents microtubule-dependent cell division .

Biochemical Pathways

The primary biochemical pathway affected by Cabazitaxel-d9 is the cell cycle , specifically the mitosis phase . By stabilizing microtubules, Cabazitaxel-d9 inhibits the separation and distribution of chromosomes during cell division . This leads to cell cycle arrest and ultimately, tumor cell death .

Pharmacokinetics

Cabazitaxel-d9 exhibits linear pharmacokinetics and has a terminal elimination half-life comparable to that of docetaxel . These characteristics support dosing as a single infusion in three-week treatment cycles . Dose-ranging studies have recommended doses of 20 or 25 mg/m² every three weeks .

Result of Action

The primary result of Cabazitaxel-d9’s action is the inhibition of tumor proliferation . By preventing cell division, Cabazitaxel-d9 effectively blocks the growth of the cancer . This leads to a decrease in tumor size and potentially, a reduction in related symptoms .

Action Environment

Cabazitaxel-d9’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood-brain barrier compared to other taxanes like paclitaxel and docetaxel . This characteristic may enhance its efficacy in certain environments, such as the central nervous system . .

Biochemical Analysis

Biochemical Properties

Cabazitaxel-d9 stabilizes microtubule assembly by reducing the lag time for tubulin assembly and the rate of cold-induced microtubule depolymerization . It interacts with tubulin, the protein component of microtubules, promoting their assembly and inhibiting their disassembly. This interaction leads to the stabilization of microtubules, which inhibits cell division (mitosis) and tumor proliferation . Cabazitaxel-d9 inhibits the proliferation of various cancer cell lines, including P388, HL-60, Calc18, and KB cells .

Cellular Effects

Cabazitaxel-d9 exerts its effects on various types of cells by stabilizing microtubules, which blocks the growth of cancer cells . It inhibits the proliferation of cancer cell lines, including those resistant to other taxanes . Cabazitaxel-d9 influences cell function by inducing mitotic arrest at the metaphase-anaphase transition, leading to cell death . It also affects cell signaling pathways, gene expression, and cellular metabolism by stabilizing microtubules and preventing their disassembly .

Molecular Mechanism

The molecular mechanism of Cabazitaxel-d9 involves its binding to tubulin, promoting microtubule assembly and inhibiting disassembly . This stabilization of microtubules leads to mitotic arrest and subsequent cell death . Cabazitaxel-d9 exhibits activity against tumor cell lines resistant to paclitaxel and docetaxel, making it a potent chemotherapeutic agent . It also shows poor recognition by multidrug resistance (MDR) proteins, allowing it to penetrate the blood-brain barrier and offer more durable responses .

Temporal Effects in Laboratory Settings

In laboratory settings, Cabazitaxel-d9 has shown stability and effectiveness over time. Studies have demonstrated that continuing cabazitaxel treatment beyond 10 cycles can prolong survival in patients with metastatic castration-resistant prostate cancer without significant cumulative toxicity . The stability and degradation of Cabazitaxel-d9 in in vitro and in vivo studies have shown consistent antitumor activity over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of Cabazitaxel-d9 vary with different dosages. Higher doses have been associated with increased antitumor activity, but also with higher toxicity . Studies have shown that Cabazitaxel-d9 crosses the placental barrier, leading to reproductive toxicity in animal studies . The dosage effects observed in these studies highlight the importance of optimizing the dosage to balance efficacy and toxicity .

Metabolic Pathways

Cabazitaxel-d9 is metabolized primarily in the liver via CYP3A4/5 and CYP2C8 enzymes . The main metabolic pathways involve two O-demethylations at the C-7 and C-10 positions, leading to the formation of 7-O-demethyl-cabazitaxel and 10-O-demethyl-cabazitaxel . These metabolic pathways account for a significant portion of the dose excreted in humans, dogs, and mice .

Transport and Distribution

Cabazitaxel-d9 is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . It has a high volume of distribution and can cross the blood-brain barrier, making it effective in treating central nervous system tumors . The transport and distribution of Cabazitaxel-d9 within the body are crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Cabazitaxel-d9 involves its accumulation in the cytoplasm and nucleus of cancer cells . It targets microtubules and stabilizes them, leading to mitotic arrest and cell death . The localization of Cabazitaxel-d9 within specific cellular compartments is essential for its antitumor activity and effectiveness in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cabazitaxel-d9 is synthesized through a series of chemical reactions starting from 10-deacetylbaccatin III. The synthesis involves multiple steps, including esterification, reduction, and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

In industrial settings, cabazitaxel-d9 is produced using a combination of chemical synthesis and purification techniques. The process involves the use of large-scale reactors, chromatography columns, and crystallization methods to obtain high-purity cabazitaxel-d9. The final product is formulated for clinical use in a liquid surfactant, typically at a 27:1 mass ratio of Tween-80 to cabazitaxel .

Chemical Reactions Analysis

Types of Reactions

Cabazitaxel-d9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions include various derivatives of cabazitaxel-d9, which can be used for further chemical modifications or as intermediates in the synthesis of other compounds .

Scientific Research Applications

Cabazitaxel-d9 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cabazitaxel-d9

Cabazitaxel-d9 is unique due to its ability to overcome resistance mechanisms that limit the efficacy of other taxanes. It has a lower affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively. This property makes cabazitaxel-d9 a valuable option for treating cancers that are resistant to other taxanes .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]oxycarbonylamino]-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i3D3,4D3,5D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQGVNUXMIRLCK-MOAUBYJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC)(C(=O)[C@@H](C(=C2C)C3(C)C)OC)C)OC(=O)C6=CC=CC=C6)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

845.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester
Reactant of Route 2
Reactant of Route 2
(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester
Reactant of Route 3
(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester
Reactant of Route 4
Reactant of Route 4
(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester
Reactant of Route 5
(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester
Reactant of Route 6
(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester

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